Ethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
CAS No.:
Cat. No.: VC14836155
Molecular Formula: C21H23Cl2NO3
Molecular Weight: 408.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23Cl2NO3 |
|---|---|
| Molecular Weight | 408.3 g/mol |
| IUPAC Name | ethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
| Standard InChI | InChI=1S/C21H23Cl2NO3/c1-5-27-20(26)17-11(2)24-15-9-21(3,4)10-16(25)19(15)18(17)13-7-6-12(22)8-14(13)23/h6-8,18,24H,5,9-10H2,1-4H3 |
| Standard InChI Key | OXIOBRVDDFZDDM-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(NC2=C(C1C3=C(C=C(C=C3)Cl)Cl)C(=O)CC(C2)(C)C)C |
Introduction
Structural Elucidation and Molecular Features
Core Framework and Substituent Analysis
The compound’s molecular formula, C21H23Cl2NO3 (molecular weight: 408.3 g/mol), derives from a hexahydroquinoline backbone fused with a cyclohexenone ring and decorated with three critical substituents:
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A 2,4-dichlorophenyl group at position 4, introducing electron-withdrawing effects and hydrophobic interactions.
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Two methyl groups at position 7, enhancing steric bulk and influencing ring conformation.
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An ethyl ester moiety at position 3, modulating solubility and hydrogen-bonding capacity.
X-ray crystallography of analogous hexahydroquinolines reveals a boat conformation for the cyclohexenone ring, stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and adjacent NH group . The dichlorophenyl group adopts an equatorial orientation, minimizing steric clash with the methyl substituents . This spatial arrangement likely enhances binding to biological targets by optimizing hydrophobic and halogen-bonding interactions.
Spectroscopic Characterization
Infrared (IR) spectroscopy of related compounds shows absorption bands at 3200–3440 cm⁻¹, corresponding to NH and NH₂ stretches, and a strong carbonyl signal near 1700 cm⁻¹ from the ester and ketone groups . Nuclear magnetic resonance (NMR) data corroborate the substitution pattern:
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¹H NMR: A singlet at δ 3–5 ppm corresponds to the methine proton adjacent to the ester group, while broad signals near δ 4–6 ppm arise from exchangeable NH protons .
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¹³C NMR: The ester carbonyl appears at δ 165–170 ppm, and the quaternary carbon bearing the dichlorophenyl group resonates at δ 110–120 ppm .
Synthesis and Green Chemistry Approaches
Mechanistic Insights
The reaction proceeds via:
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Knoevenagel condensation between the aldehyde and malononitrile, forming an α,β-unsaturated nitrile.
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Michael addition of the enamine (generated from 1,3-dicarbonyl and ammonium acetate) to the nitrile intermediate.
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Cyclization and tautomerization to yield the hexahydroquinoline framework .
Density functional theory (DFT) calculations suggest that the ionic liquid stabilizes transition states through hydrogen bonding, reducing activation energy .
Comparative Analysis with Related Compounds
The dichlorophenyl and dual methyl groups in the target compound confer superior bioactivity compared to simpler analogues, likely due to enhanced target affinity and metabolic stability .
Future Directions and Challenges
Research Priorities
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In vivo efficacy and toxicity studies: Current data is restricted to in vitro models; animal studies are needed to validate therapeutic potential .
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Structural optimization: Modifying the ester group (e.g., replacing ethyl with PEGylated chains) could improve pharmacokinetics.
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Target identification: Proteomics and CRISPR screening may elucidate novel molecular targets beyond tubulin and COX-2 .
Industrial Scalability
The ionic liquid-mediated synthesis is amenable to gram-scale production, with an E-factor of 0.8 (kg waste/kg product), aligning with green chemistry principles . Pilot-scale trials should assess catalyst recycling efficiency and product purity under continuous flow conditions.
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